propyl 2-[(4-nitrobenzoyl)oxy]benzoate
Description
Properties
IUPAC Name |
propyl 2-(4-nitrobenzoyl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-2-11-23-17(20)14-5-3-4-6-15(14)24-16(19)12-7-9-13(10-8-12)18(21)22/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFQPRDRYILYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid with propanol in the presence of an acid catalyst, followed by the acylation of the resulting propyl 2-hydroxybenzoate with 4-nitrobenzoyl chloride. The reaction conditions often include:
Esterification: Using sulfuric acid or hydrochloric acid as a catalyst, the reaction is carried out under reflux conditions.
Acylation: The acylation step is performed using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and heat transfer.
Purification steps: Including recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(4-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and 4-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and 4-nitrobenzoic acid.
Reduction: Propyl 2-[(4-aminobenzoyl)oxy]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 2-[(4-nitrobenzoyl)oxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl 2-[(4-nitrobenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or microbial processes.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Propyl 4-({2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl}amino)benzoate (ZJ 0273)
- Structure: Features a benzylamino linker to a 4,6-dimethoxypyrimidinyloxy group instead of the nitrobenzoyloxy group.
- Application: A novel herbicide with demonstrated efficacy in microsynthesis (53% yield) and high purity (>98%) via preparative-HPLC .
- Key Difference: The amino-pyrimidinyloxy moiety in ZJ 0273 likely enhances herbicidal activity compared to the nitro group in the target compound, which may influence electron-withdrawing effects and bioavailability.
Propyl 2-(4-Methylbenzenesulfonamido)benzoate
- Structure : Contains a sulfonamide group at the 2-position instead of the nitrobenzoyloxy ester.
Nitrooxy-Containing Esters (Compounds 38–41)
- Examples :
- [(4-{[3-(Nitrooxy)propyl]thio}benzoyl)oxy]methyl 2-(acetyloxy)benzoate (38)
- [(4-{[2,3-Bis(nitrooxy)propyl]thio}benzoyl)oxy]methyl 2-(acetyloxy)benzoate (39)
- These compounds are synthesized via multistep routes with yields up to 70% .
- Key Difference : The nitrooxy-thio/sulfinyl linkages in these esters contrast with the nitrobenzoyloxy group, affecting stability and metabolic pathways.
Functional Analogues (Herbicides)
Clethodim
- Structure: 2-[1-[[[(3-Chloro-2-propenyl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one.
- Properties : Log P = 4.14 (hydrophobic), LC₅₀ (fish) > 33 mg/L, and readily biodegradable .
- Comparison: Unlike the benzoate ester backbone of the target compound, clethodim’s cyclohexenone core and thioether groups confer distinct herbicidal mechanisms (ACCase inhibition).
Tepraloxydim
- Structure : Similar to clethodim but with a tetrahydro-2H-pyran-4-yl group.
- Application : Broad-spectrum herbicide with enhanced environmental persistence .
Q & A
Q. What are the recommended synthetic routes for propyl 2-[(4-nitrobenzoyl)oxy]benzoate?
The synthesis typically involves a two-step esterification process. First, 4-nitrobenzoyl chloride is reacted with salicylic acid derivatives to form the nitrobenzoyloxy intermediate. Subsequently, propyl esterification is achieved using propanol under acidic or basic catalysis. Key solvents include dichloromethane (DCM) or dimethylformamide (DMF), with catalysts like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). Purification methods such as column chromatography or recrystallization are critical for isolating the final product .
Q. Which analytical techniques are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the ester linkages and nitrobenzoyl group positions.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, nitro group absorption at ~1520 cm⁻¹).
- Computational Analysis: Tools like XLogP (logP ~10.8) and topological polar surface area (~98.4 Ų) predict solubility and reactivity .
Q. How can researchers ensure compound stability during storage?
Store in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent hydrolysis or nitro group reduction. Avoid exposure to light and moisture, as these can degrade ester bonds .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:
- Grow high-quality crystals via slow evaporation in non-polar solvents.
- Collect intensity data with a CCD detector.
- Refine structures using direct methods (SHELXS) and validate with R-factor convergence (<5%). This approach is robust even for nitro-containing aromatic systems .
Q. What computational strategies predict its biological or environmental interactions?
- Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzymes) using force fields like AMBER.
- Quantitative Structure-Activity Relationship (QSAR): Correlate descriptors (e.g., logP, polar surface area) with toxicity or bioactivity.
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. How can researchers address contradictory data in solubility or reactivity studies?
- Controlled Replication: Standardize solvent systems (e.g., DMSO for solubility assays).
- Cross-Validation: Compare NMR, HPLC, and HRMS data to confirm purity.
- Environmental Controls: Maintain consistent temperature and humidity during experiments to minimize variability .
Q. What methodologies assess its ecotoxicological impact?
- Aquatic Toxicity Testing: Use Daphnia magna (48-h LC50) and Scenedesmus quadricauda (72-h EC50) assays to evaluate acute toxicity.
- Bioaccumulation Studies: Measure partition coefficients (e.g., logKₒw) to predict environmental persistence.
- Metabolite Profiling: Identify degradation products via LC-MS to assess long-term ecological risks .
Methodological Notes
- Synthesis Optimization: Replace traditional column chromatography with preparative HPLC for higher yields of enantiomerically pure samples .
- Crystallography Pitfalls: Twinning or disorder in nitro groups may require using SHELXD for phase refinement .
- Toxicity Data Gaps: Extrapolate from structurally related compounds (e.g., LC50 values for clethodim analogs) while noting limitations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
